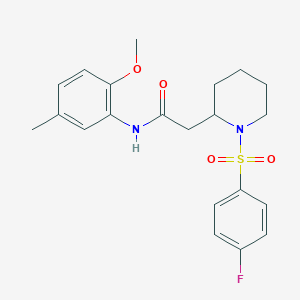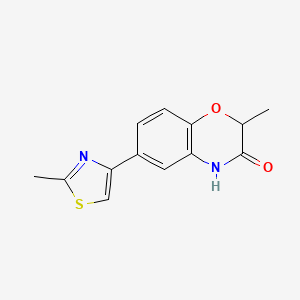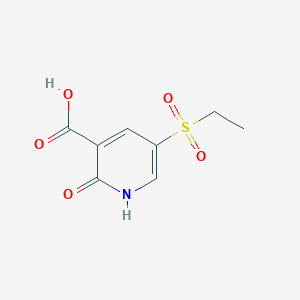![molecular formula C8H6N2O3 B2635248 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde CAS No. 443956-11-4](/img/structure/B2635248.png)
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde
Overview
Description
“3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde” is a chemical compound with the molecular formula C9H7NO3 . It is also known as isoniazid, an anti-tuberculosis medication . It is a hydrazide and a carboxamide that is chemically related to nicotinamide and pyridoxine .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, one method involves the reaction of 1,1-dimethylethyl (3S)-3-(aminomethyl)-1-pyrrolidinecarboxylate with 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde in dry CH2Cl2 and dry EtOH at room temperature . After 24 hours, NaBH4 is added and the reaction solution is concentrated under vacuum to a dry solid . The product is then purified on silica .Molecular Structure Analysis
The molecular structure of “3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde” can be represented by the InChI code: 1S/C9H8N2O4/c12-7-5-15-6-2-1-3-10-9(6)11(7)4-8(13)14/h1-3H,4-5H2,(H,13,14) .Scientific Research Applications
Synthesis and Design of Analogues
- The compound has been utilized in the design and synthesis of pyridyl analogues of similar chemical structures. These syntheses have produced gram quantities of each aldehyde, highlighting the compound's role in facilitating the development of new chemical entities (Brooks et al., 2010).
Role in Heterocyclic Chemistry
- The compound plays a significant role in the synthesis of various heterocyclic compounds, such as pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. These synthetic processes contribute to the exploration of new pharmaceutical compounds (Arrault et al., 2002).
Pharmaceutical Compound Synthesis
- Research has explored the synthesis of pharmaceutical compounds using pyrido[3,2-b][1,4]oxazine derivatives. This includes practicable synthesis methods for bioactive compound scaffolds, contributing to novel drug development (Gim et al., 2007).
Development of Dihydropyridine Derivatives
- The compound is instrumental in the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives, highlighting its importance in the development of dihydropyridine derivatives and their potential pharmaceutical applications (Khrustaleva et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-3H,4H2,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXXGNIBXYQQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde | |
CAS RN |
443956-11-4 | |
| Record name | 443956-11-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2635165.png)


![2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635168.png)
![3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2635172.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635179.png)


![N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)benzamide](/img/structure/B2635182.png)

![7-Benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2635186.png)
